2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide
Description
2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with amino, chloro, and fluoro groups, as well as an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-10-6-11(14(18)12(17)7-10)15(22)20-8-9-1-3-21-4-2-19-13(21)5-9/h1-7H,8,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQKDOLRBNZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CNC(=O)C3=C(C(=CC(=C3)Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzamide Core: Starting with 2-amino-5-chloro-3-fluorobenzoic acid, the carboxylic acid group is converted to a benzamide via reaction with an appropriate amine under dehydrating conditions.
Introduction of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine ring is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with 7-bromomethylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced back to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide exerts its effects depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-3-fluorobenzamide: Lacks the imidazo[1,2-a]pyridine moiety, which may result in different biological activities.
2-amino-5-chloro-3-fluoro-N-(pyridin-2-ylmethyl)benzamide: Contains a pyridine ring instead of the imidazo[1,2-a]pyridine, which may affect its binding properties and biological effects.
2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide: The position of the imidazo[1,2-a]pyridine attachment can influence the compound’s overall activity and selectivity.
Uniqueness
The presence of the imidazo[1,2-a]pyridine moiety in 2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide distinguishes it from other similar compounds. This structural feature can enhance its binding affinity to specific biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
